triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide is an organic compound with the molecular formula C24H26BrPSi. It is a crystalline powder with a molecular weight of 453.44 g/mol . This compound is known for its unique structure, which includes a phosphonium center bonded to a triphenyl group and a trimethylsilylprop-2-ynyl group.
Preparation Methods
The synthesis of triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 3-trimethylsilylprop-2-ynyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of bioactive molecules, including peptides and nucleotides.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide involves the formation of a phosphonium ion, which can act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the stability and reactivity of the compound by providing steric protection and electronic effects. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide is unique due to its combination of a phosphonium center and a trimethylsilylprop-2-ynyl group. Similar compounds include:
Triphenylphosphine: A widely used reagent in organic synthesis, known for its ability to form phosphonium salts.
Trimethylsilylacetylene: A compound used in the synthesis of various organic molecules, known for its reactivity and stability.
Triphenylmethylphosphonium bromide: Another phosphonium salt with similar reactivity but different structural features.
These compounds share some reactivity patterns but differ in their specific applications and structural characteristics.
Properties
Molecular Formula |
C24H27BrPSi+ |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1; |
InChI Key |
PBSHVEOONSKWJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.